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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

GS-829845: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a Janus
kinase 1 (JAK1) preferential inhibitor. While GS-829845 also exhibits a preferential inhibition of
JAK1, it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2][3][4]
However, GS-829845 possesses a significantly longer half-life and demonstrates higher
systemic exposure in comparison to Filgotinib, contributing substantially to the overall
therapeutic effect.[3] This technical guide provides a detailed overview of the chemical
structure, properties, and pharmacological profile of GS-829845.

Chemical Structure and Properties

GS-829845 is a small molecule with the molecular formula C17H19N502S and a molecular
weight of 357.43 g/mol . Its chemical structure and key identifiers are summarized in the table
below.
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Property Value
4-[(4-{2-amino-\triazolo[1,5-a]pyridin-5-
UPAC Name yl}[p()h:nyl)methyl]-l)\e-trEiomoigﬁoline-l,1-dione
Molecular Formula C17H19N502S
Molecular Weight 357.43 g/mol
CAS Number 1257705-09-1
Appearance White to off-white solid
Solubility Soluble in DMSO

Pharmacological Properties
Mechanism of Action

GS-829845, like its parent compound Filgotinib, is a selective inhibitor of Janus kinase 1
(JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2
(TYK2), are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling
pathways of numerous cytokines and growth factors. These signaling pathways, collectively
known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses and
inflammatory processes. By preferentially inhibiting JAK1, GS-829845 modulates the signaling
of pro-inflammatory cytokines that are dependent on JAK1.

In Vitro Activity

The inhibitory activity of GS-829845 against JAK1 has been quantified, with a reported half-
maximal inhibitory concentration (IC50) of 11.9 uM. While it is established that GS-829845 is a
preferential JAK1 inhibitor, specific IC50 values for its activity against JAK2, JAK3, and TYK2
are not as readily available in the public domain as those for Filgotinib. For comparison,
Filgotinib exhibits IC50 values of 10 nM, 28 nM, 810 nM, and 116 nM for JAK1, JAK2, JAK3,
and TYKZ2, respectively. This highlights the significantly higher potency of the parent
compound.

The table below summarizes the known in vitro inhibitory activities.
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Compound JAK1 IC50 JAK2 IC50 JAK3 IC50 TYK2 IC50

GS-829845 11.9 uM Not Reported Not Reported Not Reported

Filgotinib 10 nM 28 nM 810 nM 116 nM
Pharmacokinetics

GS-829845 is formed from Filgotinib primarily through the action of the enzyme
carboxylesterase 2 (CES2). It exhibits a longer terminal half-life (approximately 19-27 hours)
compared to Filgotinib (approximately 5-11 hours). This longer half-life, combined with its
substantial formation, results in a systemic exposure (Area Under the Curve, AUC) that is
approximately 16- to 20-fold higher than that of the parent compound. The primary route of
elimination for GS-829845 is renal.

Pharmacokinetic

TR GS-829845 Filgotinib
Terminal Half-life (t¥2) ~19 - 27 hours ~5-11 hours
Systemic Exposure (AUC) ~16-20x higher than Filgotinib

Primary Route of Elimination Renal Metabolism

Experimental Protocols
In Vivo Solution Preparation

A common protocol for preparing an in vivo dosing solution of GS-829845 involves creating a
suspended solution. For example, to prepare a 2.5 mg/mL solution, a stock solution in DMSO
(e.g., 25 mg/mL) is first prepared. This stock solution is then diluted with a vehicle typically
composed of PEG300, Tween-80, and saline. A sample preparation could involve adding 100
pL of the DMSO stock to 400 pL of PEG300, mixing, then adding 50 pL of Tween-80, mixing
again, and finally adding 450 pL of saline to reach a final volume of 1 mL. This type of
formulation is suitable for oral and intraperitoneal administration in animal studies.
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Quantification by Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

A sensitive and specific method for the simultaneous quantification of Filgotinib and GS-829845
in biological matrices such as human plasma involves liquid chromatography-tandem mass
spectrometry (LC-MS/MS). A typical protocol would involve protein precipitation from the
plasma sample using an organic solvent like methanol. The supernatant is then injected into an
LC system equipped with a suitable analytical column (e.g., a C18 column). The analytes are
separated using a gradient elution with a mobile phase consisting of an agueous component
(e.g., water with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic
acid). Detection is achieved using a tandem mass spectrometer operating in multiple reaction
monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations
Metabolic Pathway of Filgotinib to GS-829845
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Caption: Metabolic conversion of Filgotinib to its active metabolite, GS-829845, mediated by
Carboxylesterase 2.

JAK-STAT Signaling Pathway and Inhibition by GS-
829845
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Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of GS-
829845 on JAK1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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